molecular formula C12H12IN3O4 B3029214 tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate CAS No. 586330-18-9

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B3029214
CAS No.: 586330-18-9
M. Wt: 389.15
InChI Key: LDINLYRPDJPXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H12IN3O4 and its molecular weight is 389.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Indazolo[5,4-b][1,6]naphthyridine and Indazolo[6,7-b][1,6]naphthyridine Derivatives : tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is used in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives. This process involves efficient in-situ reduction and cyclization reactions of aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate (Chen et al., 2019).

  • N-1-difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate : The compound serves as a starting material for N-1-difluoromethylation, which is crucial for the synthesis of a variety of functionalized indazole derivatives (Hong et al., 2020).

  • Regio-selective Synthesis of Novel Building Blocks : Its derivatives, such as tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrate its utility in regio-selective synthesis, exploiting the bulky tert-butyl moiety to direct selective substitutions (Nguyen et al., 2009).

  • Potassium tert-Butoxide Promoted Intramolecular Amination : The compound is integral in the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, yielding 1-aryl-1H-indazole derivatives, which highlights its role in facilitating complex chemical transformations (Esmaeili-Marandi et al., 2014).

  • Metal-Free Trifluoromethylation : The tert-butyl variant is also employed in metal-free trifluoromethylation of indazoles, where it assists in the creation of a variety of trifluoromethylated products (Ghosh et al., 2018).

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : The crystal structure of tert-butyl-substituted compounds, including those similar to this compound, has been extensively studied to understand their conformational and physicochemical properties (Ye et al., 2021).

  • DFT Calculations and Molecular Structure : Density Functional Theory (DFT) calculations play a significant role in corroborating the molecular structure and stability of these compounds, providing insights into their chemical behavior (Yang et al., 2021).

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s nitro group can undergo reduction reactions, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes such as oxidoreductases and transferases, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of This compound on cells are diverse and depend on the cell type and concentration used. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit or activate specific signaling pathways, leading to changes in gene expression profiles. Additionally, the compound’s interaction with cellular enzymes can alter metabolic fluxes, impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through halogen bonding and other non-covalent interactions. These binding interactions can lead to enzyme inhibition or activation, altering the catalytic activity of the target enzymes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. High doses of the compound can result in oxidative stress, inflammation, and other adverse effects in animal models .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic fluxes by modulating the activity of key enzymes involved in energy production, biosynthesis, and detoxification. For example, it may inhibit or activate enzymes in the glycolytic pathway, impacting cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters and binding proteins facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are critical for the compound’s activity and function, as they determine its interactions with target biomolecules and cellular processes .

Properties

IUPAC Name

tert-butyl 3-iodo-6-nitroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINLYRPDJPXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724457
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586330-18-9
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Reactant of Route 5
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.